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Abstract
This technical guide explores the historical and mechanistic evolution of the Strecker synthesis

involving 2-chlorobenzaldehyde. While Adolph Strecker’s 1850 discovery laid the foundation for

amino acid synthesis, the specific application to 2-chlorobenzaldehyde became industrially

critical in the late 20th century as the primary route to (S)-(+)-2-chlorophenylglycine, the key

intermediate for the blockbuster antiplatelet drug Clopidogrel (Plavix). This guide analyzes the

transition from classical racemic protocols to modern asymmetric organocatalytic and chemo-

enzymatic methodologies.

Historical Context & Industrial Significance[1][2]
The Strecker Legacy
Adolph Strecker first reported the three-component reaction of an aldehyde, ammonia, and

hydrogen cyanide to form

-amino acids in 1850.[1] For over a century, this reaction remained a laboratory curiosity for
general amino acid synthesis.
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The history of 2-chlorobenzaldehyde in this context is inextricably linked to the development of

Clopidogrel by Sanofi in the 1980s. The drug requires the (S)-enantiomer of the 2-

chlorophenylglycine moiety.

The Challenge: The classical Strecker reaction yields a racemic mixture (

).

The Industrial Solution: Early manufacturing relied on racemic synthesis followed by optical

resolution using L-camphorsulfonic acid.

Modern Evolution: To reduce waste and cost, the field shifted toward Asymmetric Strecker

Synthesis and Dynamic Kinetic Resolution (DKR), utilizing chiral catalysts to selectively

produce the (S)-enantiomer.

Mechanistic Principles & The Ortho-Effect
The reaction of 2-chlorobenzaldehyde presents unique challenges due to the substituent at the

2-position (ortho).

The Mechanism
Imine Formation: 2-chlorobenzaldehyde condenses with the amine (or ammonia) to form an

imine (Schiff base), releasing water.

Cyanide Addition: The cyanide ion (

) attacks the imine carbon.[2] This is the rate-determining and stereodefining step.

Hydrolysis: The resulting

-aminonitrile is hydrolyzed (acidic or basic) to the amino acid.[2][3][4]

The Ortho-Chloro Effect
The chlorine atom at the C2 position exerts conflicting influences:

Electronic Effect (-I): The chlorine is electron-withdrawing, increasing the electrophilicity of

the carbonyl carbon, theoretically accelerating nucleophilic attack.
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Steric Hindrance: The bulky chlorine atom hinders the approach of the nucleophile. In

asymmetric synthesis, this steric bulk is advantageous; it "locks" the conformation of the

imine, allowing chiral catalysts to effectively differentiate between the Re and Si faces.
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Figure 1: General mechanism of the Strecker synthesis involving 2-chlorobenzaldehyde.

Industrial Protocols: From Racemic to Asymmetric
Protocol A: Classical Racemic Synthesis (Sanofi Route)
This method produces racemic 2-chlorophenylglycine, which is subsequently resolved.

Reagents:

2-Chlorobenzaldehyde (1.0 eq)

Sodium Cyanide (NaCN) (1.1 eq)

Ammonium Chloride (NH4Cl) (1.1 eq)

Ammonium Hydroxide (aq)

Solvent: Methanol/Water[5][6]
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Imine Formation: Charge a reactor with 2-chlorobenzaldehyde and methanol. Add

ammonium hydroxide/chloride solution.[3] Stir at 30°C for 1 hour to form the imine in situ.

Cyanation:(CRITICAL SAFETY) Slowly add an aqueous solution of NaCN to the mixture,

maintaining temperature <40°C. Exothermic reaction.

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor consumption of aldehyde via

HPLC.

Workup: Cool to 20°C. Extract the aminonitrile with dichloromethane (DCM) or toluene.

Hydrolysis: Treat the organic layer (or isolated oil) with 6M HCl or NaOH/H2O2 at reflux

(100°C) for 12 hours to convert the nitrile to the acid.

Isolation: Adjust pH to the isoelectric point (~pH 6-7). The racemic amino acid precipitates as

a white solid.

Resolution Step:

Dissolve racemic product in water/methanol.

Add (1R)-(-)-10-Camphorsulfonic acid (or L-tartaric acid).

Selectively crystallize the diastereomeric salt of the (S)-enantiomer.

Protocol B: Catalytic Asymmetric Synthesis (Modern)
This route uses a chiral catalyst to produce the (S)-aminonitrile directly, bypassing the wasteful

resolution step.

Reagents:

2-Chlorobenzaldehyde[5][6][7]

Benzhydrylamine (Amine source)

TMSCN (Trimethylsilyl cyanide - safer cyanide source)

Catalyst: Jacobsen’s Thiourea or Hydroquinine derivative (1-5 mol%)
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Step-by-Step Methodology:

Catalyst Prep: Dissolve the chiral thiourea catalyst in Toluene at -20°C.

Imine Formation: Pre-form the imine of 2-chlorobenzaldehyde and benzhydrylamine (using

molecular sieves to remove water).

Asymmetric Addition: Add the imine to the catalyst solution. Add TMSCN dropwise at -20°C

to -78°C (low temp enhances enantioselectivity).

Reaction: Stir for 24 hours. The catalyst directs the cyanide attack to the Re-face (or Si-face

depending on catalyst chirality).

Workup: Quench with MeOH. Evaporate solvent.

Deprotection: Hydrogenolysis (Pd/C, H2) removes the benzhydryl group, yielding (S)-2-

chlorophenylglycine.

Comparative Data: Racemic vs. Asymmetric
Feature Classical Route (Racemic)

Asymmetric Route
(Catalytic)

Yield (Overall) 40–50% (after resolution) 85–95%

Enantiomeric Excess (ee) N/A (requires resolution) >90–98%

Atom Economy
Low (50% of product is wrong

enantiomer)
High

Cyanide Source
NaCN/KCN (High toxicity,

cheap)

TMSCN / HCN (Higher cost,

safer handling)

Key Reagent
Camphorsulfonic acid

(Resolution)
Chiral Thiourea / Hydroquinine

Industrial Status
Legacy / Generic

Manufacturing
Advanced API Synthesis
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The Strecker reaction is the "head" of the Clopidogrel synthesis. The diagram below illustrates

how the 2-chlorobenzaldehyde input flows through the Strecker reaction to become the final

drug.
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Figure 2: Integration of the Strecker synthesis into the manufacturing of Clopidogrel.

Safety & Engineering Controls
The Strecker synthesis involves Cyanide, presenting severe chemical hazards.[4]

Cyanide Management:
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In-situ Generation: Modern protocols often generate HCN in situ or use TMSCN to avoid

handling free HCN gas or NaCN powder.

pH Control: Reaction pH must be kept >9 when using NaCN to prevent the liberation of

HCN gas (

).

Waste Treatment: All aqueous waste must be treated with bleach (sodium hypochlorite) or

hydrogen peroxide to oxidize cyanide to cyanate (

) before disposal.

Scalability:

The reaction is highly exothermic. On a kilogram scale, the cyanide addition rate is

controlled by reactor cooling capacity.

Flow Chemistry: Recent advancements utilize continuous flow reactors for the Strecker

step, minimizing the active volume of hazardous cyanide at any given moment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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